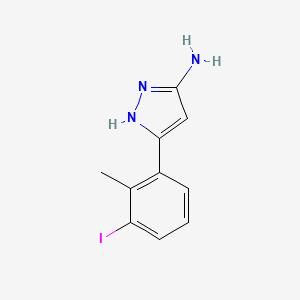
Ethyl 3-hydroxy-3-(m-tolyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-3-(m-tolyl)propanoate is an organic compound with the molecular formula C12H16O3. It is a derivative of propanoic acid and contains a hydroxy group and a tolyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-3-(m-tolyl)propanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with m-tolualdehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, followed by hydrolysis and esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-hydroxy-3-(m-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxy-3-(m-tolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reactant in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Mecanismo De Acción
The mechanism of action of ethyl 3-hydroxy-3-(m-tolyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors. The tolyl group can influence the compound’s lipophilicity and binding affinity to target molecules .
Comparación Con Compuestos Similares
Ethyl 3-hydroxy-3-(m-tolyl)propanoate can be compared with similar compounds such as:
Ethyl 3-hydroxy-3-(p-tolyl)propanoate: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Ethyl 3-hydroxy-3-(o-tolyl)propanoate: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
Ethyl 3-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a tolyl group.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and interactions due to the position of the tolyl group.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-3-(3-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O3/c1-3-15-12(14)8-11(13)10-6-4-5-9(2)7-10/h4-7,11,13H,3,8H2,1-2H3 |
Clave InChI |
NGXARMXIZFWMMR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC=CC(=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13691228.png)
![2-Amino-2-[4-(tert-butyl)phenyl]acetamide](/img/structure/B13691231.png)
![1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic Acid](/img/structure/B13691236.png)

![1-Acetylimidazo[1,2-a]quinoline](/img/structure/B13691247.png)


![3-[(Chloromethoxy)methyl]toluene](/img/structure/B13691266.png)

![Ethyl 1H-benzo[g]indazole-3-carboxylate](/img/structure/B13691274.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanone](/img/structure/B13691288.png)

